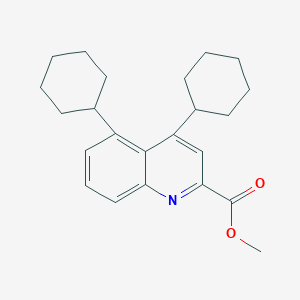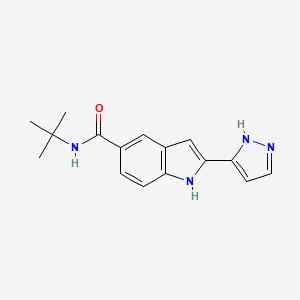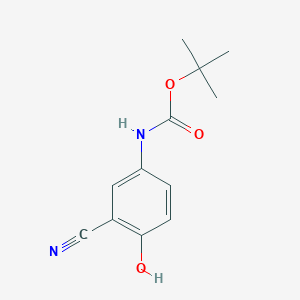![molecular formula C17H25I2NO B14225335 1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine CAS No. 827045-02-3](/img/structure/B14225335.png)
1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,5-diiodo-4-methylphenol with 2,2,6,6-tetramethylpiperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or other functional groups.
Substitution: The iodine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets and pathways in biological systems. The presence of iodine atoms and the piperidine ring contribute to its binding affinity and specificity for certain receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2,5-Dichloro-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine
- 1-[(2,5-Dibromo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine
- 1-[(2,5-Difluoro-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine
Uniqueness
1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs
Propriétés
Numéro CAS |
827045-02-3 |
|---|---|
Formule moléculaire |
C17H25I2NO |
Poids moléculaire |
513.2 g/mol |
Nom IUPAC |
1-[(2,5-diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C17H25I2NO/c1-12-9-15(19)13(10-14(12)18)11-21-20-16(2,3)7-6-8-17(20,4)5/h9-10H,6-8,11H2,1-5H3 |
Clé InChI |
NSCOQHKPYJSIKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)CON2C(CCCC2(C)C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)
![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)

![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)

![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)

![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
